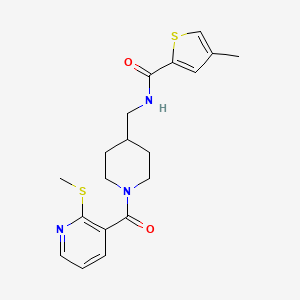

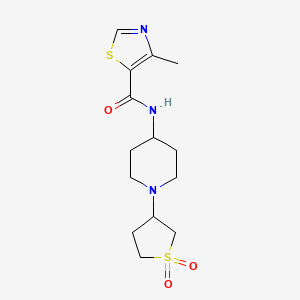

![molecular formula C12H25Cl2N3O B3006670 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride CAS No. 2413896-39-4](/img/structure/B3006670.png)

1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including antitumor and anti-HIV activities. The specific compound is not directly mentioned in the provided papers, but the papers discuss related piperazine derivatives with similar structural features and biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the aminomethylation of phenyl ethanones with paraformaldehyde and substituted piperazines, as described in the second paper. This process yields propan-1-ones, which can be further reacted with alkyl or aryl magnesium halides to form tertiary amino alcohols. These amino alcohols can then be converted to their dihydrochloride salts, which are often more stable and easier to handle . The first paper discusses the design and synthesis of a series of piperazine derivatives as HIV-1 RT inhibitors, which suggests that similar synthetic strategies could be applied to the compound of interest .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield compounds with different biological activities. The presence of an aminocyclohexyl group in the compound suggests increased steric bulk, which could influence the compound's binding affinity to biological targets. The molecular hybridization approach used in the first paper to design inhibitors of HIV-1 RT could provide insights into the structure-activity relationships of these compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including aminomethylation, alkylation, and conversion to dihydrochloride salts, as mentioned in the synthesis section. These reactions are crucial for modifying the chemical structure of the piperazine core to enhance its biological activity or to improve its pharmacokinetic properties. The first paper also implies that the substitution pattern on the piperazine ring can significantly affect the compound's inhibitory potency against HIV-1 RT .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and safety index, are important for their development as therapeutic agents. The dihydrochloride form of these compounds typically improves their solubility in aqueous solutions, which is beneficial for biological studies and drug formulation. The cytotoxicity studies mentioned in the first paper indicate that the safety profile of these compounds is also a critical factor in their evaluation as potential drugs .

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

- Piperazine-Based Tertiary Amino Alcohols : A study explored the synthesis of tertiary amino alcohols from 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone and its effect on tumor DNA methylation (Hakobyan et al., 2020).

Antimicrobial and Anti-inflammatory Activities

- Chalcones with Piperazine Moiety : New chalcones containing piperazine or dichlorothiophene moiety showed antimicrobial activity against bacteria and fungi (Tomar et al., 2007).

- Anti-Inflammatory and Analgesic Activities : A 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative was studied for its anti-inflammatory and analgesic activities, revealing potent effects in both in-vitro and in-vivo models (Aboutabl et al., 2020).

Anticancer and Antiviral Activities

- Triazine Derivatives for Breast Cancer : Synthesized 1,2,4-triazine derivatives with piperazine amide moiety exhibited promising anticancer activities against breast cancer cells (Yurttaş et al., 2014).

- Nitroimidazole Derivatives for HIV : New nitroimidazole derivatives containing piperazine showed potential as non-nucleoside reverse transcriptase inhibitors for HIV (Al-Masoudi et al., 2007).

Other Applications

- Electrochemical Synthesis : A study on the electrochemical synthesis of arylthiobenzazoles using 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone emphasized the potential of electrochemical methods in pharmaceutical synthesis (Amani & Nematollahi, 2012).

Mécanisme D'action

While the specific mechanism of action for “1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride” is not explicitly mentioned in the search results, it is noted to be a potent and selective inhibitor of G protein-coupled receptor kinase (GRK) 2 and 3. GRKs are known to regulate the activity of G protein-coupled receptors, which are involved in various physiological processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

1-[4-(4-aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O.2ClH/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12;;/h11-12H,2-9,13H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLOIOAHZCILAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCC(CC2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate](/img/structure/B3006589.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)

![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)